5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is a heterocyclic compound that combines the azetidine and oxazole rings, which are significant in various chemical and biological applications. The presence of trifluoroacetic acid enhances the compound's solubility and stability, making it suitable for use in scientific research and potential pharmaceutical applications.
The compound can be referenced in various chemical databases and patents, which provide insights into its synthesis, properties, and applications. Notably, patents such as US7816379B2 describe oxazolidinone derivatives that may relate to this compound, while various organic chemistry resources outline synthetic methods for oxazoles .
The synthesis of 5-(azetidin-3-yl)-1,3-oxazole typically involves constructing the azetidine ring followed by the formation of the oxazole ring. One common method utilizes (N-Boc-azetidin-3-ylidene)acetate as a precursor. This starting material is derived from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. The intermediate then undergoes aza-Michael addition with nitrogen-containing heterocycles to yield the target compound.
The synthesis may also involve:
5-(Azetidin-3-yl)-1,3-oxazole can participate in several chemical reactions:
Common reagents include:
The mechanism of action for 5-(azetidin-3-yl)-1,3-oxazole involves interaction with specific biological targets. The azetidine ring may engage with enzymes or receptors, potentially inhibiting or activating them. Meanwhile, the oxazole ring can participate in hydrogen bonding and other interactions that enhance binding affinity and specificity towards biological targets.
5-(Azetidin-3-yl)-1,3-oxazole appears as a powder and has a storage temperature recommendation of 4 °C.
Key chemical properties include:
Relevant safety information indicates potential hazards such as irritation upon contact or ingestion; thus appropriate safety measures should be observed when handling this compound .
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid has diverse scientific applications:
This compound's unique combination of azetidine and oxazole rings provides distinct chemical characteristics that are valuable across various scientific fields.
Regioselective cyclization is paramount for constructing the 1,2-oxazole ring attached to the azetidine moiety. The predominant method involves reacting β-enamino ketoesters derived from N-Boc-azetidin-3-one with hydroxylamine hydrochloride under controlled conditions. This reaction proceeds via initial nucleophilic attack at the keto carbonyl, forming an oxime intermediate that undergoes intramolecular cyclization and dehydration to exclusively yield methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate. Crucially, this pathway demonstrates high regioselectivity (≥95:5) without detectable formation of the alternative 3-substituted regioisomer, attributed to steric and electronic factors favoring C-5 substitution of the oxazole ring. Optimization studies reveal that ethanol/water mixtures (4:1) at 80°C for 12 hours provide optimal cyclization efficiency (65% yield) and purity (>98% by HPLC). Structural confirmation relies on advanced NMR techniques, including ¹⁵N-labeling, which reveals characteristic ²JHN coupling constants of 13-15 Hz for the oxazole nitrogen, serving as a diagnostic marker for regiochemistry [2] [8].
Table 1: Regioselective Cyclization Conditions and Outcomes
β-Enamino Ketoester Precursor | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity Ratio (5-sub:3-sub) |
---|---|---|---|---|---|
N-Boc-azetidine-derived | EtOH/H₂O (4:1) | 80 | 12 | 65 | >95:5 |
Pyrrolidine-derived | i-PrOH/H₂O (3:1) | 85 | 10 | 72 | >95:5 |
Piperidine-derived | MeOH/H₂O (4:1) | 75 | 15 | 68 | >95:5 |
Functionalization of the azetidine scaffold precedes oxazole ring formation. The Horner–Wadsworth–Emmons (HWE) reaction enables efficient access to key α,β-unsaturated ester intermediates. Treatment of N-Boc-azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate under basic conditions (DBU, THF, 0°C to RT) yields methyl (N-Boc-azetidin-3-ylidene)acetate with high E-selectivity (>90%). This electron-deficient alkene serves as a Michael acceptor for diverse N-nucleophiles. Aza-Michael additions proceed efficiently using DBU catalysis (10 mol%) in aprotic solvents (e.g., CH₂Cl₂ or MeCN) at ambient temperature. Primary and secondary amines, including azetidines, pyrrolidines, piperidines, and aromatic heterocycles (e.g., pyrazoles, indazoles), undergo conjugate addition within 2-6 hours, furnishing 3-substituted-3-(acetoxymethyl)azetidine adducts in 70-88% yield. Solvent screening indicates dichloromethane maximizes both reaction rate and yield, while elevated temperatures (>40°C) promote side reactions. This two-step sequence provides versatile access to azetidine building blocks bearing diverse amino acid-like side chains suitable for subsequent heterocyclization [4].
Table 2: Aza-Michael Addition Scope with Methyl (N-Boc-azetidin-3-ylidene)acetate
Amine Nucleophile | Solvent | DBU (mol%) | Time (h) | Yield (%) | Product Application |
---|---|---|---|---|---|
Azetidine | CH₂Cl₂ | 10 | 2.0 | 85 | Bridged azetidine scaffolds |
Piperidine | CH₂Cl₂ | 10 | 1.5 | 88 | δ-Amino ester analogues |
1H-Pyrazole | MeCN | 10 | 4.0 | 78 | Kinase inhibitor intermediates |
1H-Benzotriazole | THF | 10 | 6.0 | 70 | DNA-encoded library building blocks |
Trifluoroacetic acid (TFA) critically influences solubility and reaction efficiency during heterocycle formation and protecting group manipulation. Its primary role manifests in two contexts:
Table 3: Impact of TFA on Solubility and Reaction Efficiency
Compound/Reaction | TFA Role | Solvent System | Key Benefit | Observation |
---|---|---|---|---|
5-(Azetidin-3-yl)-1,3-oxazole TFA salt | Solubilizing counterion | H₂O/DMSO | Enables RP-HPLC purification (≥98% purity) | Soluble at >50 mg/mL vs. <5 mg/mL (free base) |
Boc deprotection of oxazole-azetidine intermediates | Deprotection agent | DCM (10-20% TFA) | Rapid deprotection (<30 min), high yield (95%) | Minimal oxazole degradation (<2%) |
Cyclization in TFA-containing media | Solvent modifier | TFA/HOAc mixtures | Homogenizes reaction mixture | Improves cyclization yield by 10-15% |
Synthesis routes diverge significantly between solution-phase and solid-phase approaches, impacting yield, purity, and applicability.
Solution-Phase Synthesis: This traditional method involves sequential reactions in liquid media. Synthesis begins with generating β-keto esters from N-Boc-azetidine-3-carboxylic acid using Meldrum's acid and EDC·HCl/DMAP, followed by methanolysis. Subsequent enaminone formation with DMF-DMA and regioselective cyclization with NH₂OH·HCl proceeds in ethanol/water. While suitable for large-scale production (multigram), this method requires extensive purification (e.g., column chromatography, recrystallization) after each step, culminating in an overall yield of 40-50%. Key advantages include scalability and straightforward reaction monitoring via TLC/LC-MS [2] [8].
Solid-Phase Synthesis: Tailored for combinatorial chemistry and peptide hybrid synthesis, this approach uses resin-bound precursors (e.g., Wang or Rink amide resin). Fmoc-protected azetidine amino acids or oxazole carboxylic acids serve as building blocks. Couplings employ HBTU/HOBt/DIEA in DMF, followed by cyclodehydration steps using POCl₃ or Burgess reagent for oxazole formation directly on the resin. After sequential assembly, cleavage with TFA/H₂O/TIS liberates the target compound. Although overall yields are lower (30-40%) due to incomplete reactions and cleavage losses, this method enables rapid generation of oxazole-azetidine peptide libraries with high purity (>90% after cleavage) and minimal purification, ideal for biological screening applications [6].
Critical factors influencing protocol choice include required scale (solution for bulk, solid-phase for diversity), desired purity (solid-phase offers advantages for complex hybrids), and integration into peptide chains (solid-phase is superior) [6] [8].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Typical Scale | Multigram (1-100 g) | Milligram (0.05-1 g) |
Overall Yield | 40-50% | 30-40% |
Key Purification Steps | Column chromatography, recrystallization (each step) | TFA cleavage followed by precipitation or dialysis |
Purity of Final Product | ≥95% (after chromatography) | 90-95% (after cleavage & precipitation) |
Automation Potential | Low | High |
Primary Application | Bulk intermediate production | Library synthesis (peptide hybrids, DELs) |
Major Limitation | Extensive purification; lower throughput for analogs | Scale limitations; potential resin side reactions |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9